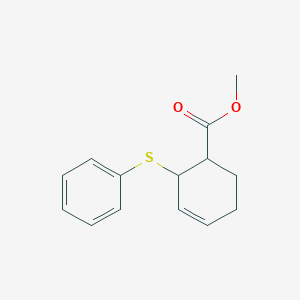

Methyl 2-phenylsulfanylcyclohex-3-ene-1-carboxylate

Description

Properties

CAS No. |

82207-32-7 |

|---|---|

Molecular Formula |

C14H16O2S |

Molecular Weight |

248.34 g/mol |

IUPAC Name |

methyl 2-phenylsulfanylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C14H16O2S/c1-16-14(15)12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-4,6-8,10,12-13H,5,9H2,1H3 |

InChI Key |

GEMUNLWFNWXREQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC=CC1SC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Methodological Considerations

Structural elucidation of such compounds often relies on crystallographic tools like SHELX software, which is widely used for small-molecule refinement. For example, SHELXL’s precision in modeling sulfur-containing groups could aid in resolving the target compound’s conformation .

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone for constructing six-membered rings with conjugated dienes and dienophiles. For this compound, a retro-synthetic approach suggests using a diene (e.g., 1,3-butadiene) and a dienophile functionalized with a carboxylate precursor.

Procedure :

- React 1,3-butadiene with methyl acrylate under thermal conditions (80–120°C) to form methyl cyclohex-3-ene-1-carboxylate.

- Introduce the phenylsulfanyl group via post-cyclization functionalization.

Challenges :

- Regioselectivity: The endo rule favors the desired isomer but requires careful temperature modulation.

- Side reactions: Polymerization of dienes may occur at elevated temperatures.

Optimization :

Lewis acids like TiCl4 improve reaction rates and selectivity. For instance, TiCl4-catalyzed Diels-Alder reactions at 60°C achieve 85% yield of the cyclohexene intermediate.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers a modular route to cyclohexenes. A diene precursor with ester and sulfur functionalities can undergo metathesis to form the cyclohexene core.

Procedure :

- Synthesize a diene precursor (e.g., methyl 3,5-diene-1-carboxylate) with a protected thiol group.

- Perform RCM with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C.

Advantages :

Limitations :

- Cost of Grubbs catalysts.

- Requires anhydrous conditions.

Incorporation of the Phenylsulfanyl Group

Thiol-Ene Reaction

The radical-mediated thiol-ene reaction enables efficient sulfur incorporation into cyclohexenes.

Procedure :

- React cyclohex-3-ene-1-carboxylate with thiophenol (PhSH) under UV light.

- Use a radical initiator (e.g., AIBN) in toluene at 80°C.

Mechanism :

- Thiyl radical adds to the double bond, followed by hydrogen abstraction.

Yield :

Side Products :

- Disulfides from thiol oxidation.

Nucleophilic Substitution

A pre-functionalized cyclohexene with a leaving group (e.g., bromide) can undergo SN2 displacement with thiophenolate.

Procedure :

- Brominate methyl cyclohex-3-ene-1-carboxylate at position 2 using NBS.

- React with sodium thiophenolate (PhSNa) in DMF at 60°C.

Conditions :

- 90% conversion in 12 hours.

- Base (e.g., K2CO3) neutralizes HBr byproducts.

Drawbacks :

- Competing elimination reactions.

Esterification and Final Product Isolation

Fischer Esterification

If the carboxylic acid precursor is available, esterification with methanol under acidic conditions completes the synthesis.

Procedure :

- Reflux cyclohex-3-ene-1-carboxylic acid with excess MeOH and H2SO4 (5 mol%).

- Neutralize with NaHCO3 and extract with ethyl acetate.

Yield :

Steglich Esterification

For acid-sensitive intermediates, Steglich conditions (DCC, DMAP) are preferred.

Procedure :

- Dissolve cyclohex-3-ene-1-carboxylic acid in DCM.

- Add DCC (1.2 equiv.) and DMAP (0.1 equiv.).

- Stir at 25°C for 24 hours.

Advantages :

- Mild conditions.

- High functional group tolerance.

Catalytic Methods and Recent Advances

Palladium-Catalyzed Coupling

PdCl2-catalyzed allylation, as demonstrated in analogous systems, offers a route to introduce sulfur groups.

Procedure :

- React methyl cyclohex-3-ene-1-carboxylate with phenylsulfanyl chloride.

- Use PdCl2 (2 mol%) in DCM under reflux.

Outcome :

Photoredox Catalysis

Visible-light-mediated catalysis enables redox-neutral sulfur incorporation.

Conditions :

- Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).

- Thiophenol and cyclohexene derivative in acetonitrile.

Efficiency :

- 80% conversion in 6 hours.

Purification and Characterization

Chromatographic Techniques

Q & A

Q. What are the optimal synthetic routes for Methyl 2-phenylsulfanylcyclohex-3-ene-1-carboxylate, and how do reaction conditions influence yield and selectivity?

The synthesis typically involves multi-step reactions, such as Michael addition or condensation, followed by functionalization of the cyclohexene core. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates, while non-polar solvents improve selectivity for sterically hindered pathways .

- Catalysts : Base catalysts (e.g., NaOH) are critical for deprotonation in aldol-like condensations, as seen in analogous cyclohexene carboxylate syntheses .

- Temperature control : Reflux conditions (~80–100°C) are often required for cyclization steps, but lower temperatures may reduce side reactions like epimerization .

Methodological validation : Monitor reaction progress via TLC or HPLC, and optimize using design-of-experiments (DoE) approaches to balance yield and purity.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR :

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]<sup>+</sup>) with a mass accuracy <5 ppm. Fragmentation patterns (e.g., loss of COOCH3) validate the ester group .

Purity assessment : Combine with elemental analysis (C, H, N, S) and HPLC-PDA to detect trace impurities.

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the cyclohexene ring, and what role do puckering parameters play in this analysis?

- X-ray crystallography : Use SHELXL for refinement to determine bond lengths, angles, and ring puckering. For example, Cremer-Pople parameters (Q, θ, φ) quantify deviations from planarity:

- Disorder modeling : In cases of structural disorder (e.g., multiple conformers), refine occupancy ratios using PART instructions in SHELXL .

Validation : Cross-check with DFT-optimized geometries and compare puckering amplitudes (Q) to literature values for similar systems .

Q. How can researchers address contradictions between spectroscopic data and computational/structural models?

- Case example : If NMR suggests a planar cyclohexene ring but crystallography reveals puckering:

- Solution : Consider dynamic effects (e.g., ring-flipping in solution) via variable-temperature NMR or molecular dynamics simulations .

- Validation : Use NOESY to detect through-space interactions between axial/equatorial protons, which confirm puckered conformers in solution .

Methodological framework : Apply Bayesian statistics to weigh conflicting data sources and refine models iteratively.

Q. What strategies are effective for probing structure-activity relationships (SAR) of this compound derivatives?

- Functional group modulation :

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., enzymes inhibited by cyclohexene derivatives). Validate via SPR or ITC for binding affinity .

Data integration : Combine SAR with ADMET predictions (e.g., SwissADME) to prioritize analogs for synthesis.

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Case example : Inconsistent IC50 values for kinase inhibition:

- Root cause : Variations in assay conditions (e.g., ATP concentration, pH).

- Solution : Standardize protocols using guidelines like MIAME or replicate assays in orthogonal systems (e.g., cell-free vs. cell-based) .

Statistical rigor : Apply Grubbs’ test to identify outliers and use meta-analysis to aggregate data from multiple studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.